

2-Isopropyl-1H-imidazole sulphate vs. 2-Isopropyl-1H-imidazole: a comparative study.

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Compound of Interest

Compound Name: 2-Isopropyl-1H-imidazole sulphate

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A Comparative Study: 2-Isopropyl-1H-imidazole Sulphate vs. 2-Isopropyl-1H-imidazole

An Objective Comparison for Researchers and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the choice between using the free base form of a compound and its salt derivative is a critical decision that can significantly impact research outcomes and the developability of a drug candidate. This guide provides a comparative analysis of 2-Isopropyl-1H-imidazole and its hypothetical sulphate salt, offering insights into their differing physicochemical properties and the implications for their application. While direct experimental data for **2-Isopropyl-1H-imidazole sulphate** is not readily available, this comparison is based on established principles of salt formation and its effects on active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Head-to-Head Comparison

The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following table summarizes the expected differences between 2-Isopropyl-1H-imidazole and its sulphate salt.



Property	2-Isopropyl-1H- imidazole (Free Base)	2-Isopropyl-1H- imidazole Sulphate (Salt)	Rationale for Expected Difference
Chemical Structure	C6H10N2	(C6H11N2)2SO4	The sulphate salt is formed by the protonation of the imidazole ring by sulphuric acid.
Molecular Weight	110.16 g/mol [2][3]	318.41 g/mol (hypothetical)	Addition of a sulphate group (H ₂ SO ₄) to two molecules of the free base.
Melting Point	129-134 °C[2][3]	Expected to be higher	Salt forms generally have stronger ionic interactions, leading to higher melting points. [4][5]
Aqueous Solubility	Sparingly soluble[1]	Expected to be significantly higher	Salts of basic APIs are typically more soluble in water and aqueous media.[1][6]
Stability	Generally stable under normal conditions.	Expected to have enhanced stability in solid state	Salt formation can protect the molecule from degradation, though this is not always the case.[1][7]
Hygroscopicity	Non-hygroscopic (expected)	Potentially hygroscopic	Salt forms can have a higher affinity for moisture.[7]
pH of Aqueous Solution	Mildly alkaline	Acidic	The sulphate counter- ion will result in an acidic solution.



Delving into Experimental Protocols

To empirically determine the differences between the free base and its sulphate salt, a series of well-defined experiments are necessary. Below are detailed methodologies for key comparative assays.

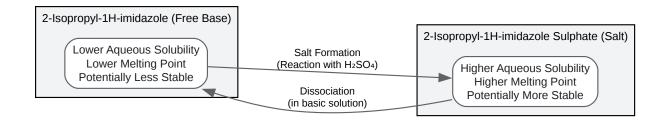
- 1. Aqueous Solubility Determination (Shake-Flask Method)
- Objective: To quantify and compare the equilibrium solubility of both compounds in aqueous media at different pH levels, mimicking physiological conditions.
- Protocol:
 - Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8.[8]
 - Add an excess amount of the test compound (either the free base or the sulphate salt) to a known volume of each buffer solution in separate flasks.
 - Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][10]
 - After reaching equilibrium, filter or centrifuge the samples to separate the undissolved solid.[9]
 - Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Perform all measurements in triplicate to ensure accuracy.[8]
- 2. Chemical Stability Assessment (Forced Degradation Study)
- Objective: To evaluate and compare the intrinsic stability of the two compounds under various stress conditions.
- Protocol:
 - Prepare stock solutions of both compounds in a suitable solvent.



- Expose the solutions to a range of stress conditions as per ICH guidelines, including:[11]
 [12]
 - Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
 - Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
 - Photostability: Exposing the solid and solution forms to UV and visible light.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples and quench the degradation reaction if necessary.
- Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing the Concepts

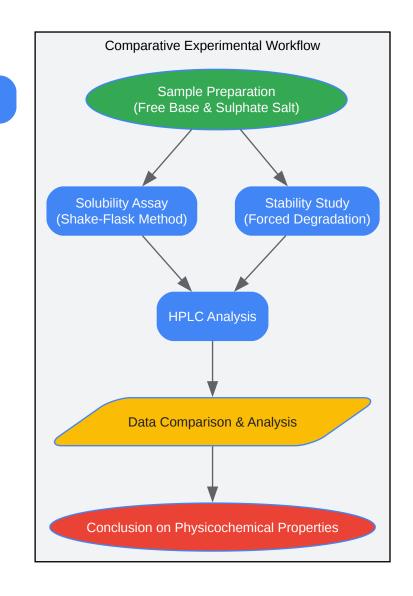
To better illustrate the relationships and processes discussed, the following diagrams are provided.



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Caption: Transformation between free base and sulphate salt forms and its impact on key physicochemical properties.





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Caption: A streamlined workflow for the comparative analysis of 2-Isopropyl-1H-imidazole and its sulphate salt.

Implications for Research and Drug Development

The choice between the free base and a salt form is dictated by the specific application.

 For in vitro studies: The higher aqueous solubility of the sulphate salt would be advantageous for preparing stock solutions and ensuring compound availability in biological assays.



 For formulation and in vivo studies: The enhanced solubility of the sulphate salt could lead to improved bioavailability.[6] However, factors like hygroscopicity and stability in the formulation must be carefully considered.[7] In some cases, the free base might be preferred if it exhibits sufficient solubility and better stability or is less hygroscopic.[7]

Conclusion

While 2-Isopropyl-1H-imidazole in its free base form is a stable compound, the formation of its sulphate salt is expected to significantly enhance its aqueous solubility and potentially alter its melting point and stability profile. These differences are crucial for researchers and drug development professionals to consider when designing experiments, formulating drug products, and interpreting data. The provided experimental protocols offer a robust framework for generating the necessary comparative data to make an informed decision on which form of the compound is best suited for a given application.

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